

# Deucrictibant: A Comparative Analysis in the Treatment of Hereditary Angioedema

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Deucrictibant**

Cat. No.: **B10821495**

[Get Quote](#)

An in-depth guide for researchers and drug development professionals on the clinical performance of **Deucrictibant**, a novel oral bradykinin B2 receptor antagonist for the treatment of Hereditary Angioedema (HAE). This document provides a comprehensive comparison of **Deucrictibant** against placebo, based on the latest clinical trial data, with a focus on efficacy, safety, and experimental methodologies.

**Deucrictibant** is an investigational small molecule being developed by Pharvaris for both on-demand and prophylactic treatment of HAE attacks.<sup>[1]</sup> It is available in two formulations: PHVS416, an immediate-release capsule for acute attacks, and PHVS719, an extended-release tablet for prophylaxis.<sup>[1]</sup>

## Mechanism of Action

Hereditary Angioedema is primarily driven by the excessive production of bradykinin, a potent vasodilator that binds to the bradykinin B2 receptor, leading to increased vascular permeability and subsequent swelling attacks.<sup>[2][3]</sup> **Deucrictibant** acts as a selective antagonist of the bradykinin B2 receptor, effectively blocking the downstream signaling cascade responsible for the clinical manifestations of HAE.<sup>[2][3]</sup>

[Click to download full resolution via product page](#)

### Deucrictibant's Mechanism of Action

# On-Demand Treatment of HAE Attacks: The RAPIDe-3 Trial

The RAPIDe-3 trial was a pivotal Phase 3, global, placebo-controlled study evaluating the efficacy and safety of **deucrictibant** immediate-release capsules (20 mg) for the on-demand treatment of HAE attacks in patients aged 12 years and older.[\[4\]](#)[\[5\]](#)

## Experimental Protocol: RAPIDe-3



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [angioedemanews.com](#) [angioedemanews.com]
- 2. [angioedemanews.com](#) [angioedemanews.com]
- 3. What is Deucrictibant used for? [synapse.patsnap.com](#)
- 4. [trial.medpath.com](#) [trial.medpath.com]
- 5. [streetinsider.com](#) [streetinsider.com]
- To cite this document: BenchChem. [Deucrictibant: A Comparative Analysis in the Treatment of Hereditary Angioedema]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10821495#head-to-head-clinical-trials-involving-deucrictibant>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)